Nickel(II) tetrafluoroborate hexahydrate

Description

Properties

IUPAC Name |

nickel(2+);ditetrafluoroborate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Ni.6H2O/c2*2-1(3,4)5;;;;;;;/h;;;6*1H2/q2*-1;+2;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFWGFMAXHCLDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.O.O.O.O.O.[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2F8H12NiO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50166140 | |

| Record name | Nickel(II) ditetrafluoroborate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15684-36-3 | |

| Record name | Nickel(II) ditetrafluoroborate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015684363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel(II) ditetrafluoroborate hexahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50166140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nickel(II) tetrafluoroborate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Nickel(II) Tetrafluoroborate Hexahydrate: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Nickel(II) Tetrafluoroborate Hexahydrate, Ni(BF₄)₂·6H₂O. Designed for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's molecular structure, spectroscopic signature, thermal behavior, synthesis, and its emerging applications as a catalyst in organic synthesis. By synthesizing data from peer-reviewed literature and established chemical databases, this guide aims to serve as an essential resource for the safe handling, application, and exploration of this versatile nickel salt.

Physicochemical and Structural Properties

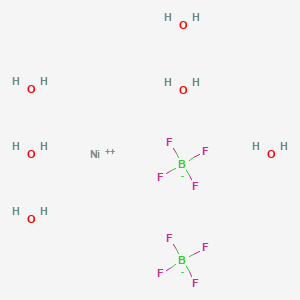

This compound is a blue-green crystalline solid that is highly soluble in water. The compound is hygroscopic and should be stored in a dry, inert atmosphere to prevent the absorption of moisture. Its primary structure consists of the hexaaquanickel(II) complex cation, [Ni(H₂O)₆]²⁺, and two tetrafluoroborate anions, BF₄⁻.

The central nickel atom in the [Ni(H₂O)₆]²⁺ cation adopts an octahedral coordination geometry, with six water molecules acting as ligands. This coordination is responsible for the compound's characteristic color and its behavior in solution. The tetrafluoroborate anion is a well-established non-coordinating or weakly coordinating anion, a property that makes this compound a useful source of "naked" Ni²⁺ ions for various chemical transformations.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15684-36-3 | |

| Molecular Formula | B₂F₈H₁₂NiO₆ | |

| Molecular Weight | 340.39 g/mol | |

| Appearance | Blue-green crystalline solid | |

| Density | ~1.5 g/cm³ | |

| Solubility | Soluble to very soluble in water | |

| Sensitivity | Hygroscopic |

Spectroscopic Characterization

UV-Visible Spectroscopy

The electronic absorption spectrum of an aqueous solution of this compound is dominated by the [Ni(H₂O)₆]²⁺ cation. Nickel(II) is a d⁸ ion, and in an octahedral field, three spin-allowed electronic transitions are expected. The spectrum typically displays two primary absorption bands in the visible range and one in the near-UV range. For aqueous Ni(II) solutions, a characteristic absorption maximum (λmax) is observed at approximately 396 nm. The positions and intensities of these bands can be influenced by concentration and the presence of other coordinating species.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational modes of the tetrafluoroborate anion and the coordinated water molecules.

-

Tetrafluoroborate (BF₄⁻) Vibrations : The BF₄⁻ anion exhibits a very strong and typically broad absorption band between 1000 and 1100 cm⁻¹ associated with the B-F stretching modes. Another characteristic vibration can be observed around 522-536 cm⁻¹.

-

Aqua Ligand (H₂O) Vibrations : The presence of coordinated water molecules gives rise to a broad absorption band in the 3000-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations. H-O-H bending vibrations (scissoring) are typically observed around 1600-1640 cm⁻¹.

Synthesis and Reactivity

General Synthesis Protocol

While commercially available, Nickel(II) tetrafluoroborate can be prepared in the laboratory via a straightforward acid-base reaction. Transition metal fluoroborates are generally produced by reacting the corresponding metal carbonate, oxide, or hydroxide with tetrafluoroboric acid (HBF₄).

The causality behind this method lies in the reaction of a basic nickel salt with a strong acid to produce the corresponding salt and water, driving the reaction to completion. The hexahydrate form is then typically obtained upon crystallization from the aqueous solution.

Step-by-Step Methodology:

-

Reaction Setup: In a well-ventilated fume hood, carefully add a stoichiometric amount of Nickel(II) carbonate (NiCO₃) in small portions to a stirred aqueous solution of 48-50% tetrafluoroboric acid (HBF₄). The addition should be slow to control the effervescence (CO₂ evolution).

-

Expert Insight: Using the carbonate is often preferred as its consumption is easily monitored by the cessation of gas evolution. The reaction is NiCO₃ + 2HBF₄ → Ni(BF₄)₂ + H₂O + CO₂.

-

-

Completion: Once the addition is complete, gently heat the solution (e.g., to 50-60 °C) for a short period to ensure the reaction goes to completion and to dissolve all solids.

-

Filtration: If the starting material contained impurities, filter the warm solution to obtain a clear, green filtrate.

-

Crystallization: Transfer the filtrate to an evaporating dish and reduce the volume by gentle heating or by using a rotary evaporator. Allow the concentrated solution to cool slowly to room temperature. Green crystals of the hexahydrate will form.

-

Isolation: Isolate the crystals by vacuum filtration and wash them sparingly with a small amount of cold deionized water, followed by a non-coordinating solvent like diethyl ether to aid in drying.

-

Drying: Dry the product in a desiccator over a suitable drying agent. Do not heat excessively to avoid loss of hydration waters.

Chemical Reactivity

-

Ligand Substitution: The aqua ligands in [Ni(H₂O)₆]²⁺ can be readily displaced by stronger field ligands, such as ammonia or chelating agents like ethylenediamine. This reactivity is fundamental to its use as a precursor for synthesizing other nickel complexes.

-

Decomposition: Upon strong heating, the compound will first lose its waters of hydration. At higher temperatures, it decomposes, releasing toxic fumes, including hydrogen fluoride (HF) and boron oxides.

-

Incompatibilities: It is incompatible with strong acids and active metals.

Thermal Properties and Phase Transitions

The thermal behavior of the ₂ family of compounds, where Me can be Mn, Fe, Co, Ni, or Zn, has been studied by Differential Scanning Calorimetry (DSC). These studies reveal that the compounds are polymorphic and undergo several solid-state phase transitions at cryogenic temperatures.

For this compound, at least three solid modifications have been identified in the temperature range of 120–330 K. These transitions are associated with changes in the crystal structure and the orientational order of the BF₄⁻ anions and water ligands. The entropy and enthalpy changes at these transitions are significantly lower than those for the analogous perchlorate (ClO₄⁻) salts, indicating more subtle structural rearrangements. The phase transitions are a critical consideration for applications where the material may be subjected to varying temperatures, as they can affect physical properties.

Applications in Organic Synthesis

The utility of this compound in organic synthesis stems from its role as an efficient, air-stable source of catalytically active Ni(II) species. The weakly coordinating nature of the tetrafluoroborate anion is crucial, as it leaves the coordination sites on the nickel center more accessible for substrates and ligands, facilitating catalysis.

Nickel catalysis is a burgeoning field, offering a cost-effective and sustainable alternative to catalysis based on precious metals like palladium. Ni(II) compounds are versatile catalysts for a wide array of transformations, including:

-

Cross-Coupling Reactions: Formation of C-C and C-heteroatom bonds.

-

C-H Functionalization/Annulation: Direct activation and transformation of otherwise inert C-H bonds.

-

Hydrogenation and Reduction Reactions: Catalytic reduction of unsaturated functionalities.

-

Cycloaddition Reactions: Construction of cyclic molecular frameworks.

In a typical catalytic cycle, the Ni(II) precursor may be reduced in situ to a more reactive Ni(0) species, which then participates in oxidative addition, transmetalation, and reductive elimination steps. The choice of ligands, solvents, and reaction conditions is paramount in directing the outcome and efficiency of these reactions.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: The compound is corrosive and can cause severe skin burns and serious eye damage. It is also classified as a suspected carcinogen.

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid all personal contact, including the inhalation of dust. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong acids. Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for maintaining the integrity of the material.

Conclusion

This compound is a valuable compound for chemical research and synthesis. Its properties are defined by the interplay between the octahedral [Ni(H₂O)₆]²⁺ cation and the weakly coordinating BF₄⁻ anion. This combination provides a water-soluble, air-stable, and highly functional precursor for both coordination chemistry and catalysis. A thorough understanding of its physicochemical properties, reactivity, and thermal behavior, as detailed in this guide, is essential for its effective and safe utilization in the laboratory and beyond.

References

-

PubChem. this compound. National Center for Biotechnology Information. [Link]

-

LookChem. NICKEL TETRAFLUOROBORATE HEXAHYDRATE.[Link]

-

Mikuli, E., et al. (2014). Phase Transitions in Crystalline ₂. Part I (Me = Mn, Fe, Co, Ni and Zn). Zeitschrift für Naturforschung A, 54(3-4), pp. 225-228. [Link]

-

Wikipedia. Tetrafluoroborate.[Link]

-

De, S. K. (2021). Applications of Nickel(II) Compounds in Organic Synthesis. Current Organic Synthesis, 18(6), pp. 517-534. [Link]

-

Sangeetha, M., et al. (2015). Structural, Morphological and FTIR of PVDF-HFP and Lithium Tetrafluoroborate Salt as Polymer Electrolyte membrane. International Journal of ChemTech Research, 8(12), pp. 319-328. [Link]

-

Mandal, S., & Panda, A. (2022). Organic reactions in aqueous media catalyzed by nickel. Green Chemistry, 24(2), pp. 557-594. [Link]

Nickel(II) tetrafluoroborate hexahydrate physical properties

An In-Depth Technical Guide to the Physical Properties of Nickel(II) Tetrafluoroborate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, Ni(BF₄)₂·6H₂O, is a coordination compound of significant interest in various fields, including organic synthesis, materials science, and electrochemistry. Its utility as a catalyst and precursor often stems directly from its fundamental physical properties. For the researcher, a thorough understanding of these characteristics is not merely academic; it is a prerequisite for designing robust experiments, ensuring reproducibility, and maintaining safety. This guide synthesizes critical data on the physical nature of this compound, moving beyond simple data points to explain the causality behind its behavior and providing actionable experimental frameworks for its characterization.

Chemical and Molecular Identity

The foundation of understanding any chemical substance lies in its unequivocal identification. This compound is an ionic salt consisting of a central nickel(II) cation, two tetrafluoroborate anions, and six molecules of water of hydration.

The nickel cation is complexed by the six water molecules, forming a distinct hexaaquanickel(II) cation, [Ni(H₂O)₆]²⁺. The tetrafluoroborate ions, [BF₄]⁻, act as counter-ions to balance the charge. This structure is crucial as it dictates many of the compound's properties, from its color to its thermal stability.

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Formula | Ni(BF₄)₂·6H₂O (or B₂F₈H₁₂NiO₆) | [1][2][3][4] |

| Molecular Weight | 340.39 g/mol | [1][3][4][5] |

| CAS Number | 15684-36-3 | [2][5][6] |

| IUPAC Name | nickel(2+) bis(tetrafluoroborate) hexahydrate |[2][4] |

Macroscopic and Bulk Physical Properties

The observable, macroscopic properties of a compound are the first indicators of its nature and purity. They are critical for handling, storage, and formulation.

Appearance

This compound typically presents as blue-green crystals.[4][5][6][7][8] The characteristic color arises from the d-d electronic transitions of the central Ni(II) ion within the octahedral coordination environment of the six water ligands in the [Ni(H₂O)₆]²⁺ complex. Any deviation from this color could indicate the presence of impurities or a change in the hydration state.

Density

The density of the crystalline solid has been reported to be approximately 1.5 g/cm³.[5][6][7] This value is useful for shipping, storage calculations, and in processes where bulk material is handled.

Solubility

The compound is soluble in water.[4][5][7] This high solubility is a direct consequence of its ionic nature and the ability of the [Ni(H₂O)₆]²⁺ cation and [BF₄]⁻ anions to be effectively solvated by polar water molecules. This property is paramount for its application in aqueous electroplating baths and as a catalyst in aqueous reaction media. Solubility in other, non-aqueous solvents is not widely reported and would require experimental determination.[3]

Hygroscopicity

A critical handling property of this salt is its hygroscopic nature.[5] It will readily absorb moisture from the atmosphere. This is mechanistically driven by the tendency of the nickel ion to coordinate with water. Failure to account for this can lead to significant errors in weighing and concentration calculations. Therefore, the compound must be stored in a tightly sealed container in a dry environment, such as a desiccator or under an inert atmosphere.

Table 2: Summary of Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical Form | Blue-green crystalline solid | [4][5][6] |

| Density | ~1.5 g/cm³ | [5][6][7] |

| Water Solubility | Soluble | [4][5][7] |

| Hygroscopicity | Hygroscopic | [5] |

| Melting Point | Data not available; decomposes on heating | [9][10] |

| Boiling Point | Not applicable; decomposes |[9][10] |

Thermal Properties and Stability

The behavior of this compound upon heating is not a simple phase transition but a multi-stage decomposition process. Understanding this is vital for applications involving elevated temperatures and for assessing the material's shelf-life and stability.

Thermal Decomposition Pathway

Like many hydrated metal salts, this compound does not exhibit a true melting point. Instead, heating initiates a series of dehydration events, followed by the decomposition of the anhydrous salt. While specific transition temperatures for Ni(BF₄)₂·6H₂O are not definitively reported in the surveyed literature, a general pathway can be inferred from studies of similar nickel hydrates like NiSO₄·6H₂O.[11][12][13]

-

Dehydration: The six water ligands are lost, often in discrete steps. This process typically begins at temperatures just above 100°C and may proceed through lower hydrates (e.g., tetra- or dihydrates) before the fully anhydrous Ni(BF₄)₂ is formed at higher temperatures.[12]

-

Decomposition of Anhydrous Salt: Once dehydrated, the anhydrous nickel(II) tetrafluoroborate will decompose at a significantly higher temperature. The decomposition products can be complex and may include nickel fluoride (NiF₂) and boron trifluoride (BF₃) gas, especially in an inert atmosphere. In the presence of air, nickel oxide (NiO) may also form.[9][14] The release of corrosive gases like hydrogen fluoride is also possible if residual water reacts at high temperatures.[9]

The precise temperatures and products of decomposition are best determined empirically using techniques like Thermogravimetric Analysis (TGA) coupled with mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) to analyze the off-gassed products.

Caption: Generalized thermal decomposition pathway for this compound.

Structural Properties

While a definitive single-crystal X-ray diffraction study for Ni(BF₄)₂·6H₂O was not found in the initial search, its structure can be confidently inferred from the principles of coordination chemistry. The solid-state structure consists of discrete [Ni(H₂O)₆]²⁺ cations and [BF₄]⁻ anions.

The hexaaquanickel(II) cation adopts a nearly ideal octahedral geometry, with the nickel atom at the center and six oxygen atoms from the water molecules at the vertices. The tetrafluoroborate anion has a tetrahedral geometry. The crystal lattice is held together by electrostatic forces between the cations and anions, as well as an extensive network of hydrogen bonds between the hydrogen atoms of the coordinated water molecules and the fluorine atoms of the tetrafluoroborate anions.[15] These hydrogen-bonding interactions are crucial in defining the final crystal packing arrangement.[15]

Experimental Protocols for Physical Property Characterization

To ensure the quality and suitability of this compound for a specific application, researchers may need to verify its properties. The following section provides standardized, step-by-step methodologies for key analyses.

Protocol 1: Isothermal Solubility Determination

This protocol determines the solubility of the compound in water at a specific temperature. The principle is to create a saturated solution, allow it to reach equilibrium, and then measure the concentration of the dissolved solid.

Methodology:

-

Temperature Control: Set a constant temperature water bath to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Sample Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed flask. The presence of undissolved solid at the end is essential to ensure saturation.

-

Equilibration: Place the flask in the water bath and stir vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours). Causality: This extended time is necessary to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.

-

Phase Separation: Turn off the stirrer and allow the undissolved solid to settle completely while the flask remains in the water bath. This may take several hours.

-

Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a volumetric pipette fitted with a filter tip. Causality: The filter prevents any undissolved microcrystals from being transferred, which would artificially inflate the measured concentration.

-

Concentration Analysis: Determine the concentration of Ni²⁺ in the extracted sample using a validated analytical technique such as Atomic Absorption Spectroscopy (AAS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), or UV-Vis spectroscopy after creating a calibration curve.

-

Calculation: Convert the measured concentration into desired units (e.g., g/100 mL or mol/L) to express the solubility.

Caption: Workflow for the experimental determination of solubility.

Protocol 2: Characterization by Thermogravimetric Analysis (TGA)

This protocol outlines the use of TGA to study the thermal decomposition profile, identifying dehydration and decomposition temperatures.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh a small amount of the sample (e.g., 5-10 mg) into a TGA crucible (typically alumina or platinum). Causality: A small sample mass minimizes thermal gradients within the sample, leading to sharper, more accurate transition temperatures.

-

Atmosphere and Flow Rate: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min). Causality: An inert atmosphere prevents oxidative side reactions, allowing for the study of the pure thermal decomposition pathway.

-

Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant, linear heating rate (e.g., 10 °C/min).

-

Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve will show distinct steps (mass losses).

-

Calculate the percentage mass loss for each step.

-

Compare the experimental mass loss to the theoretical mass loss for the removal of water molecules to identify dehydration steps.

-

The onset temperature of each mass loss step indicates the initiation of a specific thermal event.

-

Safety and Handling Considerations

From a physical properties standpoint, the key handling challenges are the compound's hygroscopicity and its thermal decomposition behavior. It is classified as corrosive, causing severe skin burns and eye damage, and is a suspected carcinogen.[1][3][16]

-

Storage: Always store in a cool, dry, well-ventilated area in a tightly closed container to prevent water absorption.[9]

-

Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of any fine dust.[9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is a crystalline, water-soluble, and hygroscopic solid whose properties are dominated by the [Ni(H₂O)₆]²⁺ coordination complex. Its utility in research and industry demands a precise understanding of its physical characteristics. While key data such as density and solubility are established, its thermal behavior is complex, involving multi-stage dehydration and decomposition rather than simple melting. The protocols and causal explanations provided in this guide offer a framework for researchers to confidently handle, characterize, and utilize this versatile compound in their work.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

LookChem. NICKEL TETRAFLUOROBORATE HEXAHYDRATE. [Link]

-

FUNCMATER. This compound (Ni(BF4)2•6H2O)-Lump. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Nickel tetrafluoroborate hexahydrate. [Link]

-

ChemBK. nickel tetrafluoroborate hexahydrate Ni(BF4)2.6(H2O). [Link]

-

Chemsrc. This compound. [Link]

-

Fisher Scientific. This compound, 99%. [Link]

-

Fisher Scientific Canada. This compound. [Link]

-

Fisher Scientific Ireland. This compound, 99%. [Link]

- Tomaszewicz, E., & Kotfica, M. (2004). Mechanism and kinetics of thermal decomposition of nickel(II) sulfate(VI) hexahydrate. Journal of Thermal Analysis and Calorimetry, 78(3), 825-832.

-

ResearchGate. Thermal Decomposition of Nickel Salt Hydrates. [Link]

-

ResearchGate. Thermal decomposition of N-butyl-N-methyl pyrrolidinium tetrafluoroborate and N-butyl-N-methyl pyrrolidinium hexafluorophosphate: Py-GC-MS and DFT study. [Link]

- Ambasta, R. K. (2018). STUDY OF THERMAL DECOMPOSITION OF Ni(II) AND Fe(III) NITRATES AND THEIR MIXTURE.

-

ResearchGate. Mechanism and kinetics of thermal decomposition of nickel(II) sulfate(VI) hexahydrate. [Link]

Sources

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. This compound | B2F8H12NiO6 | CID 177615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. This compound, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. lookchem.com [lookchem.com]

- 6. buy this compound Lump manufacturers - FUNCMATER [funcmater.com]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. This compound | CAS#:15684-36-3 | Chemsrc [chemsrc.com]

- 10. strem.com [strem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism and kinetics of thermal decomposition of nickel(II) sulfate(VI) hexahydrate | Semantic Scholar [semanticscholar.org]

- 14. jetir.org [jetir.org]

- 15. benchchem.com [benchchem.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Nickel(II) Tetrafluoroborate Hexahydrate

Abstract

This technical guide provides a comprehensive analysis of the crystal structure of nickel(II) tetrafluoroborate hexahydrate, ₂. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the intricate three-dimensional architecture of this coordination complex. Leveraging established crystallographic data from isomorphous compounds, this guide details the coordination geometry of the hexaaquanickel(II) cation, the role of the tetrafluoroborate anions, and the extensive hydrogen-bonding network that defines the crystal lattice. Methodologies for single-crystal X-ray diffraction, from crystal growth to data refinement, are presented with an emphasis on the causality behind experimental choices. This whitepaper serves as an essential reference for understanding the structural chemistry of hydrated metal tetrafluoroborates and their significance in materials science and synthetic chemistry.

Introduction: The Significance of Ni(H₂O)₆₂

This compound is a cornerstone reagent in coordination chemistry and a precursor for a multitude of nickel-based catalysts and materials.[1] Its utility stems from the presence of a labile hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺, and weakly coordinating tetrafluoroborate anions, BF₄⁻. This combination allows for the facile substitution of water ligands, providing synthetic access to a wide array of novel nickel complexes. Understanding the precise solid-state structure of the parent hydrate is paramount, as the pre-organized arrangement of cations and anions in the crystal lattice can influence the kinetics and thermodynamics of subsequent chemical transformations.

Professionals in drug development and materials science often utilize metal complexes for catalysis and as structural motifs in metal-organic frameworks (MOFs). The tetrafluoroborate anion, in particular, is often employed to stabilize reactive cationic species in both solid-state and solution.[1] A detailed analysis of the crystal structure of ₂ provides foundational knowledge for crystal engineering, enabling the rational design of new materials with tailored properties.

While a definitive single-crystal X-ray diffraction study for this compound is not prominently available in crystallographic databases, extensive research has established that it is part of an isomorphous series of compounds with the general formula ₂, where Me = Mn, Fe, Co, Ni, and Zn.[2] These compounds share the same crystal structure, allowing for a detailed and accurate structural elucidation of the nickel complex by analogy to its well-characterized counterparts, particularly the zinc analogue.

Elucidation of the Crystal Structure

Based on the crystallographic analysis of the isomorphous compound, hexaaquazinc(II) tetrafluoroborate, ₂, the crystal structure of this compound can be confidently described. The structure was determined by S. Ray and published in Zeitschrift für Kristallographie in 1971.

Crystal System and Space Group

The compound crystallizes in the trigonal crystal system, belonging to the rhombohedral space group R-3 . This high-symmetry space group imposes specific constraints on the arrangement of the constituent ions within the crystal lattice.

The Hexaaquanickel(II) Cation: [Ni(H₂O)₆]²⁺

At the heart of the structure lies the [Ni(H₂O)₆]²⁺ cation. The nickel(II) ion is octahedrally coordinated by six water molecules. This coordination results in a highly symmetrical complex where the Ni-O bond distances are equivalent, a consequence of the crystallographic symmetry. The octahedral geometry is a common and stable configuration for the Ni²⁺ ion, which has a d⁸ electron configuration.[3] The water molecules act as neutral ligands, donating a lone pair of electrons from the oxygen atom to the d-orbitals of the nickel ion.

The Tetrafluoroborate Anion: BF₄⁻

The tetrafluoroborate anions, BF₄⁻, are not directly coordinated to the nickel ion. They exist as counter-ions, balancing the +2 charge of the cationic complex. The BF₄⁻ anion possesses a tetrahedral geometry, with the boron atom at the center and four fluorine atoms at the vertices. In the crystal lattice of the isomorphous zinc compound, these anions are found to be disordered, which is a common phenomenon for highly symmetrical anions. This disorder indicates that the anions can occupy multiple orientations within the crystal structure.

Crystal Packing and Hydrogen Bonding

The three-dimensional architecture of ₂ is consolidated by an extensive network of hydrogen bonds. The hydrogen atoms of the coordinated water molecules act as hydrogen-bond donors, while the fluorine atoms of the tetrafluoroborate anions serve as acceptors. This network of O-H···F interactions links the cationic [Ni(H₂O)₆]²⁺ complexes and the BF₄⁻ anions into a stable, repeating supramolecular assembly. These non-covalent interactions are crucial in dictating the overall packing of the ions and the physical properties of the crystal, such as its mechanical strength and thermal stability.

The logical relationship between the components of the crystal structure is visualized in the diagram below.

Caption: A stepwise workflow from synthesis to final structural model.

Summary of Crystallographic Data

The following table summarizes the crystallographic data for hexaaquazinc(II) tetrafluoroborate, which serves as a robust model for the isomorphous this compound.

Table 1: Crystallographic Data for ₂

| Parameter | Value |

|---|---|

| Chemical Formula | H₁₂B₂F₈O₆Zn |

| Formula Weight | 341.28 g/mol |

| Crystal System | Trigonal |

| Space Group | R-3 |

| a, b (Å) | 9.68 |

| c (Å) | 10.02 |

| α, β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 812.8 |

| Z | 3 |

Data obtained from S. Ray, Z. Kristallogr. 134, (1971).

Conclusion and Future Directions

This technical guide has provided a detailed analysis of the crystal structure of this compound, based on the principle of isomorphism with its zinc analogue. The structure is defined by a highly symmetric [Ni(H₂O)₆]²⁺ octahedral cation and charge-balancing BF₄⁻ anions, all interconnected by a robust network of hydrogen bonds within a trigonal crystal system. The outlined experimental protocols for synthesis and single-crystal X-ray diffraction provide a validated pathway for the characterization of this and related materials.

For researchers in catalysis and drug development, this structural understanding is fundamental. The lability of the aqua ligands, coupled with the non-coordinating nature of the tetrafluoroborate anion, makes ₂ an ideal starting material. Future research could focus on leveraging the insights from this crystal structure to design novel nickel-based catalysts with specific steric and electronic properties or to incorporate the [Ni(H₂O)₆]²⁺ cation as a node in the construction of functional metal-organic frameworks. A definitive single-crystal study of the nickel compound itself, particularly at various temperatures to investigate the phase transitions reported by Mikuli et al., would be a valuable contribution to the field.

References

- Vertex AI Search. (2024). X-ray crystallographic investigations of coordination modes in first-row transition metal complexes.

- Vertex AI Search. (2025). A comprehensive review of synthesis, characterization, single-crystal X-ray diffraction, and applications of transition metal complexes with tricyanomethane anions. R Discovery.

-

Mikuli, E., et al. (1999). Phase Transitions in Crystalline ₂. Part I (Me = Mn, Fe, Co, Ni and Zn). Zeitschrift für Naturforschung A, 54(3-4).

- Quora. (2017). What is the hybridization of Ni and structure of [Ni(H2O)6]2+?.

- Vertex AI Search. (2025). Synthesis and Structure of Iron (II) Complexes of Functionalized 1,5-Diaza-3,7-Diphosphacyclooctanes. MDPI.

- Ray, S. (1971). On the crystal structure of zinc fluoborate hexahydrate. Zeitschrift für Kristallographie, Kristallgeometrie, Kristallphysik, Kristallchemie, 134(3-4), 238-242.

- Benchchem. (n.d.). Nickel(II)

- PubChem. (n.d.). Nickel(II)

- Sigma-Aldrich. (n.d.). Nickel(II)

-

Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. [Link]

-

Crystallography Open Database. (n.d.). Search results. [Link]

-

FIZ Karlsruhe. (n.d.). Inorganic Crystal Structure Database (ICSD). [Link]

- Benchchem. (n.d.). Cobalt(II)

-

ResearchGate. (2016). Crystal structure of a nickel compound comprising two nickel(II) complexes with different ligand environments: [Ni(tren)(H2O)2]2.

Sources

A Technical Guide to the Solubility of Nickel(II) Tetrafluoroborate Hexahydrate in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of nickel(II) tetrafluoroborate hexahydrate (Ni(BF₄)₂·6H₂O) in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate its application in experimental design and chemical synthesis.

Introduction: Understanding the Significance of Solubility

This compound is a versatile reagent and precursor in various chemical transformations, including catalysis and materials science. Its efficacy in these applications is often contingent on its solubility in the reaction medium. A thorough understanding of its dissolution behavior in organic solvents is paramount for optimizing reaction kinetics, improving product yields, and ensuring process safety. This guide aims to provide a comprehensive overview of the factors governing the solubility of this hydrated metal salt and to offer practical methodologies for its assessment.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Chemical Formula | Ni(BF₄)₂·6H₂O | [1] |

| Molecular Weight | 340.40 g/mol | [1] |

| Appearance | Green crystalline solid | [2] |

| Structure | As a hexahydrate, the nickel(II) ion exists as the complex cation [Ni(H₂O)₆]²⁺, with two tetrafluoroborate anions (BF₄⁻) acting as counter-ions. | |

| Water Solubility | Soluble | [3] |

The presence of six water molecules coordinated to the nickel(II) ion plays a critical role in its solubility profile, influencing its interactions with organic solvents.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" provides a general but powerful framework for predicting the solubility of a solute in a given solvent. For an ionic, hydrated salt like this compound, several key factors come into play:

-

Solvent Polarity: Polar solvents are generally more effective at dissolving ionic compounds. The polarity of a solvent is often quantified by its dielectric constant. Solvents with high dielectric constants can better insulate the charged ions from each other, facilitating their separation and dissolution.

-

Coordinating Ability (Donor Number): Many organic solvents can act as Lewis bases, donating a pair of electrons to the Lewis acidic nickel(II) center. This coordination can help to break down the crystal lattice and solvate the metal cation. Solvents with high donor numbers (DN), such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), are often excellent solvents for metal salts.

-

Hydrogen Bonding: The coordinated water molecules in the nickel complex can form hydrogen bonds with both protic and aprotic organic solvents that have hydrogen bond acceptor sites. This interaction can significantly contribute to the solvation energy.

-

Lattice Energy: The energy required to break apart the crystal lattice of the salt is a critical barrier to dissolution. A high lattice energy will necessitate a highly favorable solvation energy to overcome it.

The dissolution of this compound in an organic solvent can be visualized as a multi-step process involving the disruption of the crystal lattice and the subsequent solvation of the [Ni(H₂O)₆]²⁺ cation and the BF₄⁻ anions.

Caption: Dissolution pathway of this compound.

Qualitative and Semi-Quantitative Solubility Data

| Solvent | Type | Qualitative Solubility | Rationale and Commentary |

| Acetonitrile (CH₃CN) | Polar Aprotic | Very Soluble [4] | Acetonitrile has a high dielectric constant and is a moderately coordinating solvent. It can effectively solvate the ions, leading to high solubility. |

| Alcohols (e.g., Methanol, Ethanol) | Polar Protic | Soluble [4] | Alcohols are polar and can engage in hydrogen bonding with the coordinated water molecules. They are generally good solvents for many hydrated salts. |

| Dimethylformamide (DMF) | Polar Aprotic | Expected to be Soluble | DMF is a highly polar solvent with a high donor number, making it an excellent solvent for many metal salts through strong coordination to the metal center. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be Soluble | Similar to DMF, DMSO is a highly polar and strongly coordinating solvent, which should facilitate the dissolution of the nickel salt. |

| Acetone ((CH₃)₂CO) | Polar Aprotic | Expected to be Moderately to Sparingly Soluble | Acetone is less polar than acetonitrile and a weaker coordinator than DMF or DMSO. Its ability to dissolve the salt is likely to be lower. |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Expected to be Sparingly Soluble to Insoluble | THF has a lower dielectric constant and is a weaker Lewis base compared to the other polar aprotic solvents listed, suggesting lower solubility. |

| Dichloromethane (DCM) | Nonpolar Aprotic | Expected to be Insoluble | As a nonpolar solvent, DCM lacks the ability to effectively solvate the charged ions, leading to poor solubility. |

| Toluene, Hexanes | Nonpolar | Expected to be Insoluble | These nonpolar hydrocarbon solvents are incapable of solvating the ionic components of the salt. |

Experimental Determination of Solubility: A Step-by-Step Protocol

For applications requiring precise knowledge of solubility, experimental determination is necessary. The isothermal saturation method is a reliable technique.

Protocol: Isothermal Saturation Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed reaction flask or a vial in a shaker bath).

-

Stir the suspension vigorously at a constant temperature for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, though longer times may be necessary.[2][5]

-

-

Separation of Solid and Liquid Phases:

-

Allow the suspension to settle at the constant temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any undissolved solid.

-

-

Quantification of Solute Concentration:

-

The concentration of nickel in the saturated solution can be determined by a suitable analytical technique.

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS): These are highly sensitive methods for quantifying metal ion concentrations. The sample will likely need to be diluted in an appropriate matrix before analysis.

-

UV-Vis Spectroscopy: The concentration of the [Ni(H₂O)₆]²⁺ complex can be determined by measuring its absorbance at its λmax and using a calibration curve prepared from standards of known concentration.

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue. This method is simpler but may be less accurate, especially for low solubilities.

-

-

Caption: Workflow for experimental solubility determination.

Practical Implications and Troubleshooting

-

Hygroscopicity: this compound is hygroscopic. Store it in a desiccator and handle it in a dry atmosphere (e.g., a glovebox) to prevent the absorption of additional water, which could alter its solubility characteristics.

-

Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly affect the solubility of the salt. Use high-purity, anhydrous solvents for reproducible results.

-

Temperature Effects: Solubility is generally temperature-dependent. For most salts, solubility increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

-

Co-solvent Systems: If the solubility in a single solvent is insufficient, a co-solvent system can be employed. Adding a small amount of a highly polar, coordinating solvent like DMF or DMSO to a less effective solvent can dramatically improve solubility.

Conclusion

The solubility of this compound in organic solvents is governed by a complex interplay of solvent polarity, coordinating ability, and the inherent properties of the hydrated salt. While quantitative data is limited, a strong theoretical understanding allows for rational solvent selection. It is highly soluble in polar aprotic solvents like acetonitrile and polar protic solvents such as alcohols. For applications demanding precise solubility values, the experimental protocols outlined in this guide provide a robust framework for their determination.

References

- [Reserved for future reference]

- [Reserved for future reference]

- BenchChem. (n.d.). Overcoming Solubility Challenges of Nickel Precursors in Acetonitrile. Technical Support Center.

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- Knowledge UChicago. (2022, July 14).

- [Reserved for future reference]

- ChemBK. (n.d.).

- [Reserved for future reference]

- AMERICAN ELEMENTS®. (n.d.).

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- [Reserved for future reference]

- PubChem. (n.d.). Nickel(II)

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of Nickel(II) Tetrafluoroborate Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Hazard Profile

Nickel(II) tetrafluoroborate hexahydrate, with the chemical formula Ni(BF₄)₂·6H₂O, is a green crystalline solid that is highly soluble in water.[1][2] Its primary utility in a laboratory setting stems from its role as a source of Nickel(II) ions and its application in electroplating and other specialized chemical syntheses.[2] However, its utility is matched by a significant hazard profile that demands rigorous adherence to safety protocols.

The compound is classified as a Category 1A carcinogen, may cause cancer by inhalation, and is suspected of causing genetic defects.[3][4][5] It is corrosive, causing severe skin burns and eye damage, and can provoke allergic skin reactions or asthma-like symptoms if inhaled.[3][5][6] Furthermore, it is recognized as a reproductive toxin that may damage an unborn child and causes damage to organs through prolonged or repeated exposure.[3][5] Environmentally, it is very toxic to aquatic life with long-lasting effects.[3][5]

Table 1: GHS Hazard Identification

| Hazard Classification | Category | Hazard Statement |

| Carcinogenicity | 1A | H350i: May cause cancer by inhalation.[3] |

| Skin Corrosion/Irritation | 1B / 1C | H314: Causes severe skin burns and eye damage.[3][4][5][7] |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage.[8] |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3][5] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[3][5] |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects.[3][5] |

| Reproductive Toxicity | 1B | H360D: May damage the unborn child.[3][5] |

| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure.[3][5] |

| Corrosive to Metals | 1 | H290: May be corrosive to metals.[3] |

| Hazardous to the Aquatic Environment (Acute) | 1 | H400: Very toxic to aquatic life.[5] |

| Hazardous to the Aquatic Environment (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects.[3][5] |

The Causality of Safe Handling: From Properties to Practice

A deep understanding of the chemical's properties informs the specific, non-negotiable handling protocols. This substance is not merely a reagent but a potent biological effector, and its containment is the primary directive in any experimental design.

Engineering Controls: The First Line of Defense

Given the significant inhalation hazard, including carcinogenicity and respiratory sensitization, all work with this compound must be conducted in a certified chemical fume hood.[1][6] This is a mandatory requirement, not a recommendation. The causality is clear: the fume hood's negative pressure environment is the only reliable method to prevent the inhalation of fine dust particles or aerosols that may be generated during handling.[1] Furthermore, facilities must be equipped with an eyewash station and a safety shower in immediate proximity to the handling area.[6] This is a direct consequence of the material's severe corrosivity to skin and eyes.[6]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE must create a complete barrier to exposure. The following diagram outlines the mandatory PPE workflow for any researcher handling this compound.

Caption: Emergency first aid procedures for exposure to this compound.

Causality Note: For ingestion, vomiting is contraindicated because the corrosive nature of the substance can cause further damage to the esophagus on re-exposure. [4][7]The administration of milk or water helps to dilute the substance in the stomach. [6]

Storage and Waste Management

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area. [1][3]The storage area should be designated as a corrosives area and be separate from incompatible materials, particularly strong acids. [6][7]Containers should be protected from physical damage and regularly inspected for leaks. [3] Waste Disposal: All waste containing this compound is considered hazardous waste. [7]This includes contaminated consumables (gloves, weigh boats, paper towels) and excess solutions.

-

Solid Waste: Collect in a clearly labeled, sealed container.

-

Aqueous Waste: Collect in a labeled, sealed container. Do not discharge into sewer or waterways. [3]* Disposal Pathway: All waste must be disposed of through an approved hazardous waste disposal plant, in accordance with local, regional, and national regulations. [1][3][4]

Conclusion

This compound is a valuable reagent whose utility is inextricably linked to its significant hazards. For the researcher, scientist, or drug development professional, adherence to stringent safety protocols is not a matter of compliance but a fundamental aspect of sound scientific practice. By understanding the causal links between the chemical's properties and the required safety procedures, we can ensure a safe laboratory environment and the integrity of our research.

References

-

Chemsrc. (n.d.). This compound MSDS. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet: Nickel tetrafluoroborate hexahydrate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Shanghai Canbi Pharma Ltd. (n.d.). Safety Data Sheet: Nickel (II)tetrafluoroborate hexahydrate. Retrieved from [Link]

-

LookChem. (n.d.). NICKEL TETRAFLUOROBORATE HEXAHYDRATE. Retrieved from [Link]

Sources

- 1. This compound | CAS#:15684-36-3 | Chemsrc [chemsrc.com]

- 2. lookchem.com [lookchem.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. canbipharm.com [canbipharm.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. This compound | B2F8H12NiO6 | CID 177615 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Unseen Engine: A Technical Guide to the Role of Water of Hydration in Ni(BF4)2·6H2O Reactivity

Abstract

Nickel(II) tetrafluoroborate hexahydrate, Ni(BF4)2·6H2O, is more than a simple hydrated salt; it is a versatile reagent whose reactivity is profoundly influenced by the six water molecules coordinated to the nickel ion. This technical guide delves into the multifaceted roles of this water of hydration, moving beyond its perception as a mere solvent of crystallization. We will explore how these coordinated water molecules act as intrinsic ligands, proton sources, and structural templates, directly participating in and influencing the course of various chemical transformations. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, providing both fundamental understanding and practical insights into leveraging the unique properties of this compound.

The Core Identity: Structure and Properties of Ni(BF4)2·6H2O

The chemical identity and reactivity of this compound are fundamentally dictated by its structure. The compound exists as the complex salt, hexaaquanickel(II) tetrafluoroborate, with the chemical formula 2.

1.1. The Coordination Sphere: A Hexaaquanickel(II) Core

At the heart of the complex lies the nickel(II) cation, octahedrally coordinated by six water molecules. These are not loosely bound water molecules of crystallization; they are dative ligands forming a stable coordination complex. This hexaaquanickel(II) cation, [Ni(H2O)6]2+, is the primary reactive species in many solution-phase reactions. The tetrafluoroborate anions (BF4-) are weakly coordinating and typically reside in the outer coordination sphere, serving to balance the charge of the cationic complex.

dot graph "Coordination_Sphere" { layout=neato; node [shape=circle, style=filled]; edge [color="#5F6368"];

} enddot Caption: Octahedral coordination of Ni(II) by six water molecules.

1.2. Physical and Chemical Properties

A summary of the key physical and chemical properties of Ni(BF4)2·6H2O is presented in Table 1.

| Property | Value |

| CAS Number | 15684-36-3[1] |

| Molecular Formula | B2F8H12NiO6[2] |

| Molecular Weight | 340.39 g/mol [1] |

| Appearance | Blue-green crystals[1] |

| Solubility | Soluble in water[1][3] |

1.3. The Often-Overlooked Reactant: The Tetrafluoroborate Anion

While considered a weakly coordinating anion, the tetrafluoroborate (BF4-) ion is not entirely inert, especially in the presence of water. It can undergo hydrolysis to generate hydrofluoric acid (HF) and boric acid, a reaction that can be influenced by temperature and pH. This latent acidity can play a subtle but significant role in catalytic processes.

The Dynamic Role of Coordinated Water in Catalysis

The six water molecules directly bonded to the nickel center are not passive bystanders in chemical reactions. They are intimately involved in the catalytic cycle, functioning as proton relays, Brønsted acids, and labile ligands that open coordination sites for substrate binding.

2.1. Water as a Proton Shuttle and Brønsted Acid

The polarization of the O-H bonds in the coordinated water molecules by the dicationic nickel center imparts a degree of Brønsted acidity to the [Ni(H2O)6]2+ complex. This acidity can be harnessed in various catalytic transformations.

dot graph "Proton_Shuttle" { rankdir=LR; node [shape=box, style=rounded];

} enddot Caption: Generalized role of coordinated water in a catalytic cycle.

2.2. Ligand Exchange: The Gateway to Catalysis

The lability of the aqua ligands is a cornerstone of the catalytic activity of [Ni(H2O)6]2+. The displacement of one or more water molecules by a substrate is often the initiating step in a catalytic cycle. The kinetics and thermodynamics of this ligand exchange process are crucial in determining the overall efficiency of the catalyst.

Experimental Protocol: Monitoring Ligand Exchange via UV-Vis Spectroscopy

This protocol provides a method to observe the ligand exchange between [Ni(H2O)6]2+ and a model ligand, ammonia.

-

Preparation of Stock Solutions:

-

Prepare a 0.1 M solution of Ni(BF4)2·6H2O in deionized water.

-

Prepare a 1 M solution of ammonia in deionized water.

-

-

Spectroscopic Measurement:

-

Record the UV-Vis spectrum of the 0.1 M Ni(BF4)2·6H2O solution from 300 to 800 nm. The characteristic pale green color is due to the [Ni(H2O)6]2+ complex.

-

Titrate the nickel solution with small aliquots of the ammonia solution.

-

After each addition, gently mix the solution and record the UV-Vis spectrum.

-

-

Data Analysis:

-

Observe the spectral changes upon addition of ammonia. A shift in the absorption maxima and a change in color (typically to blue) indicate the formation of ammine complexes, such as [Ni(NH3)(H2O)5]2+ and ultimately [Ni(NH3)6]2+.

-

Plot the change in absorbance at a specific wavelength against the concentration of added ammonia to determine the stoichiometry of the ligand exchange.

-

Thermal Reactivity: The Controlled Release of Water

The thermal decomposition of Ni(BF4)2·6H2O is a stepwise process involving the sequential loss of its water of hydration. Understanding this thermal behavior is critical for applications where the anhydrous or partially hydrated forms of the salt are required.

3.1. Thermogravimetric and Calorimetric Analysis

Differential Scanning Calorimetry (DSC) studies on 2 (where Me = Mn, Fe, Co, Ni, Zn) have revealed solid polymorphism in these compounds in the temperature range of 120-330 K.[4] For each of these hexaaquametal(II) tetrafluoroborates, at least three solid modifications have been identified.[4] The transition temperatures for the 2 compounds are notably lower than those for the corresponding perchlorate analogs.[4]

Table 2: Comparison of Thermal Decomposition Onset Temperatures for Hydrated Nickel Salts

| Compound | Dehydration Onset (approx.) | Anhydrous Salt Decomposition (approx.) |

| NiSO4·6H2O | ~100 °C | >800 °C[5] |

| NiCl2·6H2O | ~100-350 °C | ~740 °C |

| Ni(NO3)2·6H2O | ~57 °C (melting) | Anhydrous not formed |

Note: Data for NiCl2·6H2O and Ni(NO3)2·6H2O are provided for comparative purposes.

dot graph "Thermal_Decomposition_Pathway" { rankdir=TB; node [shape=box, style=rounded];

} enddot Caption: Postulated thermal decomposition pathway of Ni(BF4)2·6H2O.

Case Studies in Organic Synthesis: The Water of Hydration in Action

The theoretical roles of the water of hydration are best illustrated through practical examples in organic synthesis where Ni(BF4)2·6H2O serves as a catalyst.

4.1. Lewis Acid Catalysis: Aldol and Michael Additions

In its capacity as a Lewis acid, the [Ni(H2O)6]2+ cation can activate carbonyl compounds towards nucleophilic attack. The coordinated water molecules can play a dual role: they can enhance the Lewis acidity of the nickel center and also act as proton donors to stabilize the resulting intermediates. While specific studies detailing the use of Ni(BF4)2·6H2O in aldol reactions are not prevalent in the searched literature, the use of Ni(acac)2 in an ionic liquid ([bmim][BF4]) for Michael additions has been reported.[6] In such non-aqueous, yet polar, environments, any residual water, or water introduced with the reactants, could play a similar role to the coordinated water in the hexahydrate salt.

4.2. Synthesis of Heterocycles

Nickel-catalyzed reactions are powerful tools for the construction of heterocyclic frameworks.[7][8][9][10][11] The ability of the nickel center to coordinate to heteroatoms and facilitate cyclization reactions is key. In reactions employing Ni(BF4)2·6H2O, the water of hydration can influence the reaction pathway by:

-

Controlling Ligand Exchange Rates: The presence of water can affect the rate at which substrates displace the aqua ligands, thereby influencing the overall reaction kinetics.

-

Stabilizing Intermediates: The polar nature of the coordinated water can help to stabilize charged intermediates in the catalytic cycle.

-

Participating in Proton Transfer Steps: As discussed earlier, the water molecules can act as proton shuttles, which is often a critical step in the formation of heterocyclic rings.

Conclusion and Future Outlook

The water of hydration in Ni(BF4)2·6H2O is far from being an inert component. It is an active participant in the chemical reactivity of the complex, influencing its structural, thermal, and catalytic properties. A thorough understanding of the roles of these coordinated water molecules is essential for the rational design of new synthetic methodologies and for optimizing existing processes that utilize this versatile reagent.

Future research in this area should focus on:

-

Detailed Mechanistic Studies: Elucidating the precise role of the water of hydration in specific catalytic cycles through a combination of experimental and computational methods.

-

Controlled Dehydration: Developing methods for the selective synthesis of partially dehydrated forms of Ni(BF4)2·xH2O and evaluating their reactivity in comparison to the hexahydrate.

-

Exploration of New Catalytic Applications: Leveraging the unique properties of the [Ni(H2O)6]2+ cation in novel organic transformations.

By embracing the complexity and functionality of the entire 2 entity, the scientific community can unlock its full potential as a powerful tool in chemical synthesis and materials science.

References

-

[Crystal and molecular structure and isotropic hydrogen-1 nuclear magnetic resonance shifts of hexakis(acetic acid)nickel(II) tetrafluoroborate 2. Inorganic Chemistry.]([Link])

-

[Phase Polymorphism of 2 Studied by Differential Scanning Calorimetry.]([Link])

-

[Phase Transitions in Crystalline 2. Part I (Me = Mn, Fe, Co, Ni and Zn).]([Link])

-

[Phase polymorphism of 2 and 2 compounds studied by differential scanning calorimetry. The Conference Engine™.]([Link])

-

[Phase Transition and Thermal Decomposition of 2. ResearchGate.]([Link])

-

2 and [Ni(H2O)6]SO4 in the same reaction vial. ResearchGate.

Sources

- 1. This compound, 99% 10 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 2. This compound | B2F8H12NiO6 | CID 177615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 6. researchgate.net [researchgate.net]

- 7. Nickel-Catalyzed Reactions Directed toward the Formation of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Advances in Nickel-Catalyzed Cycloaddition Reactions To Construct Carbocycles and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nickel-Catalyzed Dehydrogenation of N-Heterocycles Using Molecular Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles | NSF Public Access Repository [par.nsf.gov]

Spectroscopic characterization of Nickel(II) tetrafluoroborate hexahydrate

An In-Depth Technical Guide to the Spectroscopic Characterization of Nickel(II) Tetrafluoroborate Hexahydrate

Abstract

This compound, with the chemical formula ₂, is a coordination compound of significant interest in catalysis, electroplating, and as a precursor in materials synthesis.[1][2] Its physical and chemical properties are dictated by the interplay between the central nickel(II) cation, its primary coordination sphere of six water ligands, and the non-coordinating tetrafluoroborate counter-anions. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and structural integrity. This guide provides a comprehensive overview of the principal spectroscopic techniques employed for this purpose, grounded in theoretical principles and practical, field-proven methodologies. We delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for generating trustworthy and reproducible data.

Molecular Structure and Spectroscopic Implications

The core of this compound is the hexaaquanickel(II) complex cation, [Ni(H₂O)₆]²⁺. In this complex, the Ni²⁺ ion possesses a d⁸ electron configuration within a pseudo-octahedral geometry established by six water ligands.[3] This configuration results in two unpaired electrons, rendering the complex paramagnetic, a critical factor that profoundly influences certain spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).[4][5] The tetrafluoroborate (BF₄⁻) anions reside in the crystal lattice, providing charge balance, and their own vibrational signatures are key identifiers. The six water molecules are not merely lattice water; they are directly coordinated to the nickel center, a distinction crucial for interpreting vibrational spectra.[6]

Electronic Spectroscopy (UV-Visible)

2.1. Theoretical Basis

The characteristic blue-green color of this compound arises from electronic transitions within the d-orbitals of the Ni²⁺ ion.[2][7][8] In an octahedral ligand field created by the six water molecules, the d-orbitals split into two energy levels: a lower-energy t₂g set and a higher-energy eg set. The absorption of light in the visible region promotes electrons from the ground state (³A₂g) to excited states (³T₂g, ³T₁g(F), and ³T₁g(P)). These spin-allowed d-d transitions, although typically of low intensity, are the primary focus of UV-Vis analysis for this compound.

2.2. Expected Spectral Features

The aqueous solution spectrum of [Ni(H₂O)₆]²⁺ is well-characterized and typically displays three main absorption bands.[7]

| Transition | Typical Wavelength (λmax) | Molar Absorptivity (ε, L mol⁻¹cm⁻¹) | Region |

| ³A₂g → ³T₂g | ~720 nm | ~5 | Red |

| ³A₂g → ³T₁g(F) | ~650 nm (shoulder) | ~2 | Red-Orange |

| ³A₂g → ³T₁g(P) | ~395 nm | ~5 | Violet |

Note: The exact positions and intensities can be influenced by solvent and concentration.

2.3. Experimental Protocol: UV-Vis Spectroscopy

-

Safety First: Wear appropriate personal protective equipment (PPE), including safety glasses and gloves. Nickel compounds are suspected carcinogens and skin irritants.[9][10][11]

-

Sample Preparation:

-

Accurately weigh approximately 0.1 g of Ni(BF₄)₂·6H₂O.

-

Dissolve the solid in 10 mL of deionized water in a volumetric flask to create a stock solution. The compound is soluble in water.[1][12]

-

Prepare a dilution of this stock solution suitable for measurement (e.g., 1:10 dilution) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with deionized water to serve as the reference blank.

-

Record a baseline spectrum with the blank in both the sample and reference beams from 800 nm to 300 nm.

-

Replace the blank cuvette in the sample beam with a cuvette containing the prepared Ni(BF₄)₂·6H₂O solution.

-

Acquire the absorption spectrum over the same wavelength range.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) for the characteristic d-d transitions.

-

If the path length and concentration are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl).

-

2.4. Visualization: UV-Vis Experimental Workflow

Caption: Workflow for UV-Visible Spectroscopic Analysis.

Vibrational Spectroscopy (FTIR & Raman)

3.1. Theoretical Basis

Vibrational spectroscopy probes the molecular vibrations of the constituent groups: the coordinated water molecules and the tetrafluoroborate anions. FTIR and Raman spectroscopy are complementary techniques. A vibration is IR active if it causes a change in the molecule's dipole moment, while it is Raman active if it causes a change in the molecule's polarizability. For the tetrahedral BF₄⁻ ion, certain vibrations are primarily Raman active (e.g., the symmetric stretch), making a combined analysis highly informative.[6][13]

3.2. Expected Spectral Features

The vibrational spectrum can be deconvoluted into contributions from the water ligands and the BF₄⁻ anion.

| Group | Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) | Notes |

| H₂O | O-H Stretching (ν) | 3000 - 3600 (broad) | 3000 - 3600 (broad) | Broadness is due to extensive hydrogen bonding.[14] |

| H₂O | H-O-H Bending (δ) | ~1630 | Weak | Characteristic of coordinated water. |

| H₂O | Ni-O₆ Stretching/Rocking | < 600 | < 600 | Metal-ligand vibrations are found in the far-IR/low-frequency Raman region.[6] |

| BF₄⁻ | B-F Asymmetric Stretch (ν₃) | ~1000 - 1100 (very strong) | Weak | The most intense and characteristic peak for BF₄⁻ in the IR spectrum.[15][16] |

| BF₄⁻ | B-F Symmetric Stretch (ν₁) | Inactive | ~770 (strong, sharp) | Often the most prominent peak in the Raman spectrum of tetrafluoroborates. |

| BF₄⁻ | F-B-F Bending (ν₄, ν₂) | ~520 - 530 | ~350, ~530 | Confirms the tetrahedral structure.[16] |

3.3. Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

-

Safety: Work in a fume hood and wear appropriate PPE. The sample is hygroscopic and a fine dust can be generated.[1][9]

-

Sample Preparation:

-

Gently grind 1-2 mg of Ni(BF₄)₂·6H₂O with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press and apply pressure (as per manufacturer's instructions) to form a transparent or translucent pellet.

-

-

Instrumentation and Measurement:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Label the significant peaks and assign them to the corresponding vibrational modes of H₂O and BF₄⁻ based on the reference table.

-

3.4. Experimental Protocol: Raman Spectroscopy

-

Sample Preparation: Place a small amount of the crystalline solid directly onto a microscope slide or into a glass capillary tube. No further preparation is typically needed.[13]

-

Instrumentation and Measurement:

-

Use a Raman spectrometer equipped with a specific laser excitation source (e.g., 532 nm or 785 nm).

-

Focus the laser on the sample.

-

Acquire the spectrum over a range of 100 - 4000 cm⁻¹. Acquisition time will vary but is typically a few seconds to minutes.

-

-

Data Analysis:

-

Identify the characteristic Raman shifts, paying close attention to the strong, sharp symmetric stretching mode of the BF₄⁻ anion.

-

3.5. Visualization: Vibrational Spectroscopy Workflow

Caption: Complementary Workflows for FTIR and Raman Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. Theoretical Basis & The Challenge of Paramagnetism

NMR spectroscopy relies on detecting the spin transitions of atomic nuclei in a magnetic field. However, the two unpaired electrons in the high-spin Ni(II) center create a strong local magnetic field.[4][17] This has two major consequences:

-

Hyperfine Shift: The resonance frequencies of nuclei near the paramagnetic center (like the protons of the water ligands) are shifted dramatically from their usual diamagnetic positions. These shifts can be thousands of ppm.[18][19]

-

Rapid Nuclear Relaxation: The fluctuating magnetic field from the unpaired electrons provides a highly efficient mechanism for nuclear spin relaxation. This leads to extremely broad NMR signals, often broadened to the point of being undetectable by standard high-resolution NMR.[5]

Therefore, obtaining a conventional, high-resolution ¹H NMR spectrum of the [Ni(H₂O)₆]²⁺ complex is generally not feasible. However, NMR can still provide valuable information.

4.2. Applicable NMR Experiments

-

¹⁹F NMR: The tetrafluoroborate anion is diamagnetic and should, in principle, give a sharp signal. Its chemical shift can provide information about the ionic environment and potential interactions with the paramagnetic cation in solution. The expected signal would be a singlet, though it may be broadened by proximity to the Ni(II) center.

-

¹¹B NMR: Boron-11 is a quadrupolar nucleus that is also NMR active. It should appear as a 1:1:1:1 quartet due to coupling with the four equivalent fluorine atoms.

-

Solid-State NMR: Advanced solid-state NMR techniques can sometimes be used to study paramagnetic materials, but this is a specialized application beyond the scope of routine characterization.

4.3. Experimental Protocol: ¹⁹F NMR

-

Sample Preparation: Dissolve a sufficient amount of Ni(BF₄)₂·6H₂O in a suitable deuterated solvent (e.g., D₂O) in an NMR tube.

-

Instrumentation and Measurement:

-

Use an NMR spectrometer equipped with a fluorine probe.

-

Acquire the ¹⁹F NMR spectrum. Due to potential broadening, a larger number of scans may be required to achieve an adequate signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the chemical shift of the BF₄⁻ signal. Compare this to a diamagnetic tetrafluoroborate salt (e.g., NaBF₄) in the same solvent to assess the paramagnetic influence.

-

4.4. Visualization: Logic of NMR Approach

Caption: Rationale for NMR experiment selection based on molecular structure.

Summary & Holistic Characterization

No single spectroscopic technique provides a complete picture of this compound. It is the synergistic combination of these methods that enables a full and trustworthy characterization.

-

UV-Vis confirms the electronic structure and octahedral coordination of the Ni(II) center.

-

FTIR provides definitive identification of the coordinated water and the tetrafluoroborate anion through their strong, characteristic absorption bands.

-

Raman complements FTIR, offering a clear signal for the symmetric vibrations of the BF₄⁻ anion that are silent in the IR.

-

NMR , while challenging due to paramagnetism, allows for the specific analysis of the diamagnetic BF₄⁻ counter-ion, confirming its presence and probing its solution-state environment.

Together, these techniques provide a robust analytical workflow to verify the identity, structure, and purity of the title compound, essential for its application in research and industry.

References

- Dalton Transactions. (n.d.). Synthesis and 1H NMR studies of paramagnetic nickel(ii) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents. Royal Society of Chemistry.

- Journal of the American Chemical Society. (2001). Paramagnetic NMR Investigations of High-Spin Nickel(II) Complexes. Controlled Synthesis, Structural, Electronic, and Magnetic Properties of Dinuclear vs Mononuclear Species.

- PubMed. (2001). Paramagnetic NMR investigations of high-spin nickel(II) complexes. Controlled synthesis, structural, electronic, and magnetic properties of dinuclear vs. mononuclear species.

- PubMed. (n.d.). Synthesis and 1H NMR studies of paramagnetic nickel(II) complexes containing bis(pyrazolyl)methane ligands with dendritic substituents.

- PubMed. (n.d.). Structural and spectroscopic studies of nickel(II) complexes with a library of Bis(oxime)amine-containing ligands.

- ResearchGate. (n.d.). (a) UV-Vis spectra of complexes: (1) [Ni(L1) 2 ], (2) [Ni(L2) 2 ] and....

- Doc Brown's Chemistry. (n.d.). UV-Visible Light Absorption Spectrum of Nickel Complexes.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Paramagnetic NMR Investigations of High-Spin Nickel(II) Complexes. Controlled Synthesis, Structural, Electronic, and Magnetic Properties of Dinuclear vs Mononuclear Species | Request PDF.

- ResearchGate. (n.d.).